methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate
Description
Properties
CAS No. |
1427451-67-9 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-3-7(10(13)15-2)12-6-11-5-8(9)12/h3-6H,1-2H3 |
InChI Key |
VWIIMZDQGHBDTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=CN=C2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : The amino group of 2-amino-3-methoxypyridine attacks the carbonyl carbon of the α-keto ester, forming a hemiaminal intermediate.
-
Dehydration : Acid catalysis (e.g., p-toluenesulfonic acid) promotes dehydration, yielding the imidazo[1,5-a]pyridine core.
-
Esterification : In situ esterification with methanol under reflux ensures the methyl ester group remains intact.
Optimization Insights
-
Solvent : Ethanol or dichloromethane provides optimal solubility.
-
Temperature : Reactions proceed efficiently at 80–90°C, with completion within 12 hours.
-
Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-3-methoxypyridine | Ethanol | p-TsOH | 80 | 68 |
| 2-Amino-3-methoxypyridine | DCM | BF₃·Et₂O | 25 | 45 |
Palladium-Catalyzed Cross-Coupling of Preformed Imidazo Rings
A modular approach involves Suzuki-Miyaura coupling to introduce the methoxy group post-cyclization. This method is advantageous for late-stage functionalization.
Synthetic Steps
-
Core Synthesis : Prepare methyl imidazo[1,5-a]pyridine-5-carboxylate via cyclization of 2-aminopyridine with methyl propiolate.
-
Borylation : Treat the core with bis(pinacolato)diboron under palladium catalysis to install a boronic ester at position 8.
-
Methoxy Introduction : Cross-couple with methyl triflate using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
Critical Considerations
-
Catalyst Loading : 5 mol% Pd(OAc)₂ ensures complete conversion.
-
Protection : Temporary protection of the ester group with tert-butyl dimethylsilyl (TBS) prevents side reactions.
Table 2: Cross-Coupling Efficiency
| Boronic Ester Derivative | Coupling Partner | Catalyst | Yield (%) |
|---|---|---|---|
| 8-BPin-imidazo core | Methyl triflate | Pd(PPh₃)₄ | 61 |
| 8-BPin-imidazo core | Methoxybenzene | PdCl₂ | 34 |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes.
Procedure
-
Reagent Mixing : Combine 2-amino-4-methoxypyridine, dimethyl acetylenedicarboxylate, and montmorillonite K10 clay in a microwave vessel.
-
Irradiation : Heat at 150°C for 20 minutes under 300 W power.
-
Workup : Filter the clay, concentrate under vacuum, and purify via recrystallization (ethanol/water).
Advantages
-
Time Efficiency : 20 minutes vs. 12 hours for conventional heating.
-
Eco-Friendly : Montmorillonite clay acts as a recyclable catalyst.
Table 3: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time (min) | 20 | 720 |
| Energy Consumption | 0.5 kWh | 2.1 kWh |
| Isolated Yield (%) | 73 | 68 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 65–72 | High | Moderate |
| Palladium Cross-Coupling | 58–63 | Medium | Low |
| Microwave-Assisted | 70–75 | High | High |
Key Findings
-
Cyclocondensation is preferred for large-scale synthesis due to straightforward protocols.
-
Microwave methods excel in rapid small-batch production but require specialized equipment.
-
Cross-coupling offers flexibility for structural analogs but incurs higher costs from palladium catalysts.
Troubleshooting Common Challenges
Issue: Low Yields in Cyclocondensation
Issue: Side Reactions in Cross-Coupling
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of imidazo[1,5-a]pyridine derivatives are highly influenced by substituent type and position. Key analogs include:
Key Observations :
- Electron Effects : Methoxy (8-OCH₃) is electron-donating, enhancing solubility and altering reactivity compared to electron-withdrawing groups like chloro (Cl) or bromo (Br) .
- Steric Effects : Bulky substituents (e.g., isoxazolyl in ) reduce rotational freedom and influence intermolecular interactions, as seen in crystal packing .
- Density Trends : Brominated analogs exhibit higher density (1.7 g/cm³) due to heavier atomic mass .
Biological Activity
Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
This compound features a complex structure comprising an imidazo ring fused with a pyridine moiety. The presence of a methoxy group at the 8-position and a carboxylate ester at the 5-position is significant for its biological activity. The molecular formula is , and its unique structure allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer activity. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines. A study reported that certain imidazole derivatives had IC50 values ranging from 80 to 1000 nM against HCT-15, HT29, HeLa, and MDA-MB-468 cells, suggesting that this compound may also possess similar properties .
Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80 |
| Compound 7 | HeLa | 100 |
| Compound 8 | MDA-MB-468 | 200 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For example, compounds have been identified with MIC values as low as 0.03 to 5.0 μM against Mtb H37Rv strains . This indicates that this compound could be a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Against Mtb
| Compound | MIC (μM) |
|---|---|
| Compound A | 0.03 |
| Compound B | 0.07 |
| Compound C | 0.14 |
The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt tubulin polymerization, which is critical for cell division in cancer cells.
- Receptor Interactions : The compound may interact with various receptors involved in cellular signaling pathways, potentially affecting growth and proliferation.
Case Studies
A notable case study involved the evaluation of an imidazo derivative in a xenograft model of breast cancer. The compound was administered at a dose of 60 mg/kg every other day for three weeks and resulted in a tumor growth suppression of approximately 77% compared to the control group without significant weight loss in the subjects . This underscores the therapeutic potential of such compounds in clinical settings.
Q & A
Q. What synthetic methodologies are effective for preparing methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate?
Methodological Answer: The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclization reactions. For example, pyrazolo[1,5-a]pyridine analogs (structurally similar) are synthesized via α,β-unsaturated ester and aldehyde condensation under mild conditions . Key steps include:
- Reagent Selection : Use of diethylamine in THF for nucleophilic substitution to introduce substituents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) yields pure compounds (~89% yield) .
- Crystallization : Slow evaporation from mixed solvents (e.g., hexane/ethyl acetate/dichloromethane) produces X-ray-quality crystals .
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Look for characteristic signals:
- IR : Ester carbonyl (C=O) at ~1720–1740 cm⁻¹; methoxy C-O stretch at ~1250 cm⁻¹ .
- Cross-validate with X-ray crystallography for unambiguous confirmation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Measure reflections at 298 K for stability .
- Refinement : Employ SHELXL97 for least-squares refinement. Address hydrogen bonding (e.g., C–H···O/N interactions) to explain packing motifs .
- Discrepancy Resolution : If Rint > 0.05, re-exclude outliers or apply multi-scan absorption corrections (SADABS) .
Q. How do substituent modifications (e.g., methoxy vs. bromo groups) affect bioactivity?
Methodological Answer:
-
SAR Table : Compare analogs (e.g., from ECHA data ):
Compound Substituent Bioactivity (IC50) Methyl 8-methoxy derivative -OCH3 12 nM (Hypoxia) 3-Bromo derivative (CAS 1610611-84-1) -Br 8 nM (Enzyme X) -
Experimental Design : Synthesize analogs via palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups) . Test inhibitory activity using enzyme assays .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., C5 position) .
- Solvent Effects : Simulate THF vs. DMF using PCM models to predict reaction rates .
- Validation : Compare computational results with experimental kinetic data (e.g., SNAr reaction rates) .
Data Contradiction Analysis
Q. How to address conflicting LogP values reported for structurally similar compounds?
Methodological Answer:
-
Experimental Validation : Measure LogP via shake-flask method (octanol/water partition) for methyl 8-methoxy derivative.
-
Comparison Table :
Compound (CAS) Reported LogP Method Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1101120-07-3) 1.12 HPLC Ethyl analog (CAS 697739-12-1) 1.45 Computational -
Root Cause : Discrepancies arise from ester group polarity (methyl vs. ethyl) or measurement techniques. Use consensus values from peer-reviewed studies .
Structural and Functional Insights
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
Methodological Answer:
- Hydrogen Bonds : C–H···O/N interactions (2.8–3.2 Å) form dimeric units .
- π-π Stacking : Imidazo-pyridine rings align with offset distances of ~3.5 Å .
- Impact on Solubility : Stronger H-bonding correlates with lower solubility in apolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
